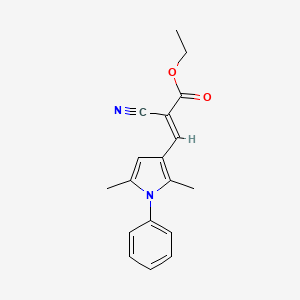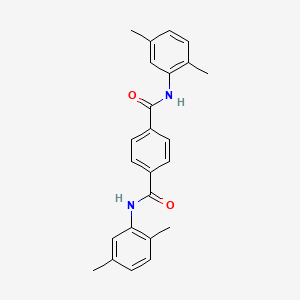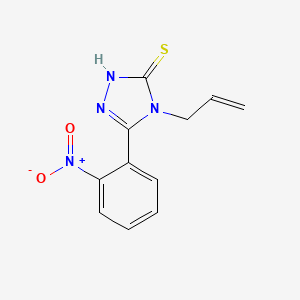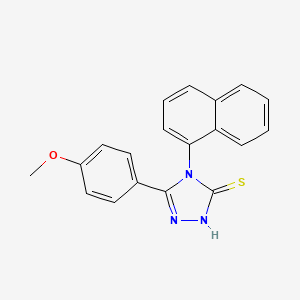
ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate is a chemical compound that belongs to the family of acrylate derivatives. It is a yellowish liquid that is used in scientific research for various purposes. Ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate has gained significant attention due to its unique properties and potential applications in the field of biochemistry and medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate in lab experiments is its versatility. It can be easily synthesized and modified to obtain various derivatives with different properties. Additionally, it has been shown to have low toxicity in vitro. However, one of the limitations of using this compound is its low solubility in water, which can limit its application in certain experiments.
Future Directions
There are various future directions for the research on ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate. One of the potential directions is to further investigate its anticancer and antitumor activities and to develop more potent derivatives with improved selectivity and efficacy. Another direction is to explore its potential applications in other areas such as drug delivery and imaging. Additionally, the development of new synthesis methods and the optimization of existing methods can also be a potential direction for future research.
Synthesis Methods
Ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate can be synthesized using various methods. One of the most common methods is the Knoevenagel condensation reaction. In this reaction, ethyl cyanoacetate and 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde are reacted in the presence of a base such as piperidine, resulting in the formation of ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate.
Scientific Research Applications
Ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate has various applications in scientific research. It is commonly used as a building block for the synthesis of various compounds in the field of medicinal chemistry. It has been reported to have potential anticancer and antitumor activities. It has also been used as a fluorescent probe to study the interaction between proteins and small molecules.
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-4-22-18(21)16(12-19)11-15-10-13(2)20(14(15)3)17-8-6-5-7-9-17/h5-11H,4H2,1-3H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQDYQGUNZNQGO-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N(C(=C1)C)C2=CC=CC=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(N(C(=C1)C)C2=CC=CC=C2)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-fluorophenyl)-6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5755432.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)

![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)
![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)



